N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-17-6-5-15-25-16-18(24-22(17)25)13-14-23-29(26,27)21-11-9-20(10-12-21)28-19-7-3-2-4-8-19/h2-12,15-16,23H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXDZFNAONGOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide typically involves a multi-step process. One common method is the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor at elevated temperatures for a short period, resulting in high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solid support catalysts, such as Al2O3 and TiCl4, can also enhance the efficiency of the synthesis . These methods help in minimizing waste and reducing the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to structurally analogous imidazo[1,2-a]pyridine derivatives (Table 1), focusing on substituent effects:
Pharmacological and Physicochemical Insights
- Sulfonamide vs. Benzamide Derivatives : Sulfonamides (e.g., Target, BF38435) exhibit higher solubility in aqueous media compared to benzamides (e.g., ), which may influence pharmacokinetic profiles .
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (BF38435) and fluoro () substituents enhance metabolic stability but reduce lipophilicity.
- Pruvonertinib’s EGFR inhibition highlights the scaffold’s versatility in oncology .
Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
Synthetic Routes
The synthesis typically involves multi-step reactions starting from 8-methylimidazo[1,2-a]pyridine, which undergoes alkylation and sulfonamide formation. The methods used can vary but often include:
- Condensation Reactions : These form the imidazo[1,2-a]pyridine core.
- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antiproliferative Effects : Demonstrated potential against cancer cell lines.
- Enzyme Inhibition : Acts as an inhibitor for key enzymes involved in disease pathways.
The compound's mechanism of action primarily involves the inhibition of specific enzymes and receptors. The imidazo[1,2-a]pyridine moiety allows for binding to active sites on target proteins, modulating their activity and affecting biochemical pathways.
Antimicrobial Effects
A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a promising application in treating infections caused by resistant bacterial strains.
Antiproliferative Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| A549 | 75 |
| MCF-7 | 100 |
This indicates its potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles.
Pharmacokinetics and Toxicology
Research into the pharmacokinetic properties of this compound suggests favorable absorption and distribution characteristics. However, toxicity studies are essential to determine safe dosage levels for clinical applications. Preliminary data indicate low cytotoxicity in normal cell lines when administered at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide, and how can intermediates be characterized?
- Methodology :
- Core Imidazo[1,2-a]pyridine Synthesis : Start with cyclization of 2-aminopyridine derivatives and α-haloketones (e.g., 8-methyl-2-bromoimidazo[1,2-a]pyridine) under reflux in ethanol or DMF. Zinc dust and ammonium chloride can facilitate bromination at the 8-position .
- Sulfonamide Coupling : React the imidazo[1,2-a]pyridine core with 4-phenoxybenzenesulfonyl chloride in a nucleophilic substitution reaction using a base like triethylamine in dichloromethane .
- Characterization : Use -NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10–11 ppm), -NMR for carbonyl (C=O, ~165 ppm) and sulfonamide (SO, ~55 ppm) groups, and LC-MS for molecular ion validation .
Q. How can the purity and stability of this compound be validated for biological assays?
- Methodology :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is standard for in vitro studies .
- Stability : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Sulfonamides are prone to hydrolysis under acidic/basic conditions, so storage at −20°C in anhydrous DMSO is advised .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported binding affinities for this sulfonamide derivative?
- Methodology :
- Crystallization : Use vapor diffusion with solvents like ethanol/water (1:1) to grow single crystals. SHELXL (for small molecules) or PHENIX (for protein-ligand complexes) can refine structures .
- Analysis : Compare bond lengths (e.g., S–N bond ~1.63 Å) and torsion angles (e.g., dihedral angle between imidazo[1,2-a]pyridine and benzene rings) to identify conformational flexibility affecting binding .
- Validation : Cross-reference with molecular docking (AutoDock Vina) to correlate crystallographic poses with experimental IC discrepancies .
Q. What computational approaches are effective for SAR studies of this compound’s imidazo[1,2-a]pyridine scaffold?
- Methodology :
- QSAR Modeling : Use CODESSA PRO to calculate descriptors (e.g., polar surface area, logP) and correlate with activity data. For example, electron-withdrawing groups (e.g., –CF) at the 8-position enhance COX-2 inhibition .
- MD Simulations : Run 100-ns simulations (AMBER force field) to analyze hydrogen bonding between the sulfonamide group and target residues (e.g., Arg513 in COX-2) .
Q. How can contradictory enzymatic inhibition data (e.g., PDE4 vs. COX-2) be resolved experimentally?
- Methodology :
- Selectivity Profiling : Screen against a panel of 50+ kinases/enzymes (Eurofins) at 10 µM. Use SPR (Biacore) to measure binding kinetics (k/k) for high-affinity targets .
- Mutagenesis : Introduce point mutations (e.g., Tyr355Phe in COX-2) to test if sulfonamide binding is disrupted. Compare IC shifts (>10-fold indicates critical interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
